molecular formula C17H44O3Si4 B3420418 Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- CAS No. 187592-85-4

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-

Cat. No. B3420418
M. Wt: 408.9 g/mol
InChI Key: VRFCOIJWJMSSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-, also known as M4Q, is an industrial chemical . It is not expected to occur naturally in the environment .


Molecular Structure Analysis

The molecular formula of this compound is C17H44O3Si4 . The IUPAC name is 2,2,6,6-tetramethyl-4-octyl-4-[(trimethylsilyl)oxy]-3,5-dioxa-2,4,6-trisilaheptane . The SMILES string, which can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models, is CCCCCCCCSi©C)(OSi©C)OSi©C .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 408.87146 g/mol . It has a density of 0.87 g/mL at 25 °C (lit.), a melting point of -60 °C, and a boiling point of 103-106 °C/2 mmHg (lit.) . Its water solubility is 150.7ng/L at 23℃, and it has a vapor pressure of 27.4hPa at 20℃ . The refractive index is n20/D 1.389 (lit.) .

Scientific Research Applications

Superspreading Mechanisms

Trisiloxane-ethoxylate surfactants, known as superspreaders, exhibit unique surface properties that enable rapid spreading over hydrophobic substrates and significantly reduce surface tension at the air/solution interface. These properties make trisiloxane-ethoxylate surfactants highly effective in enhancing the efficiency of agricultural sprays by promoting uniform coverage of leaf surfaces, which is crucial for the effective application of pesticides and nutrients. The ability of these superspreaders to increase the spread area of aqueous solutions on difficult-to-wet substrates like leaves is a key factor in their widespread use in agriculture. The mechanisms driving this superspreading behavior, however, remain a subject of ongoing research and discussion within the scientific community. Despite various theories proposed, including those based on contact angle dynamics and Marangoni flow, a comprehensive understanding of the phenomenon is yet to be fully achieved (Nikolov & Wasan, 2015).

Applications in Surface Modification and Protection

Trisiloxane-ethoxylate compounds have found applications beyond agriculture, particularly in the field of surface modification and protection. Their unique molecular structure, which combines organic and inorganic elements, enables the creation of coatings with exceptional barrier properties. These coatings are applied to various substrates, including metals, to protect them from environmental damage. The coatings are designed to provide resistance against corrosion, biofouling, icing, and fire, and can also impart self-cleaning and anti-reflective properties. The versatility of trisiloxane-based compounds in creating protective coatings underscores their importance in industrial applications where durability and resistance to chemical attack are paramount (Eduok, Faye, & Szpunar, 2017).

Safety And Hazards

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]- is relatively safe under normal usage conditions . As an organosilicon compound, it is volatile and long-term inhalation of its vapor should be avoided . It should be stored and used away from open flames and high temperatures .

properties

IUPAC Name

trimethyl-[octyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H44O3Si4/c1-11-12-13-14-15-16-17-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-17H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFCOIJWJMSSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H44O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431354
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-

CAS RN

187592-85-4
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Reactant of Route 2
Reactant of Route 2
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-
Reactant of Route 3
Reactant of Route 3
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.